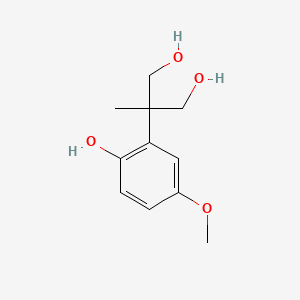
3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is a chemical compound with the molecular formula C11H7N3O2 and a molecular weight of 213.2. It is an intermediate in the synthesis of Indole-3-glycerol Phosphate Disodium Salt, which is transformed into indole in some plants via the enzyme indole-3-glycerol phosphate lyase to defend against herbivore insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the rhodium-catalyzed annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with sulfoxonium ylides or diazo compounds. This reaction typically requires a rhodium catalyst and can yield polysubstituted carbazoles in moderate to good yields.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. The process involves the use of specific catalysts and controlled reaction environments to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various indole derivatives, polysubstituted carbazoles, and other related compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound has been studied for its potential biological activities, including its role in plant defense mechanisms against herbivores.
Medicine: Research is ongoing to explore the therapeutic potential of the compound and its derivatives in treating various diseases, including cancer and microbial infections.
Industry: In the chemical industry, the compound is used in the synthesis of various indole derivatives, which are important in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione exerts its effects involves its transformation into indole derivatives, which can interact with molecular targets and pathways in biological systems. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives formed.
Comparación Con Compuestos Similares
Indole-3-glycerol Phosphate Disodium Salt
Polysubstituted Carbazoles
Various Indole Derivatives
Uniqueness: 3-Diazo-1-(1H-indol-3-yl)-1,2-propanedione is unique in its ability to serve as an intermediate in the synthesis of a wide range of indole derivatives, which are important in both biological and industrial applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial production.
Propiedades
Fórmula molecular |
C11H7N3O2 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
3-diazo-1-(1H-indol-3-yl)propane-1,2-dione |
InChI |
InChI=1S/C11H7N3O2/c12-14-6-10(15)11(16)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H |
Clave InChI |
JYRUMBPAJSTCRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)

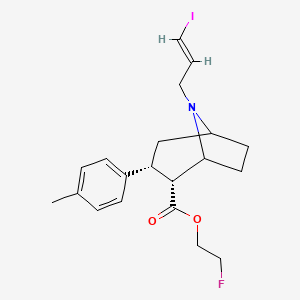


![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
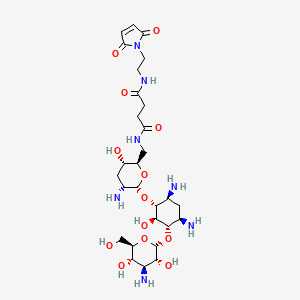
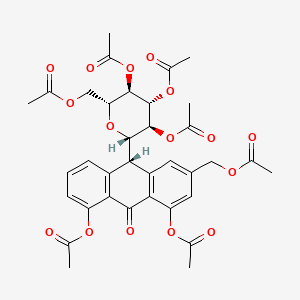
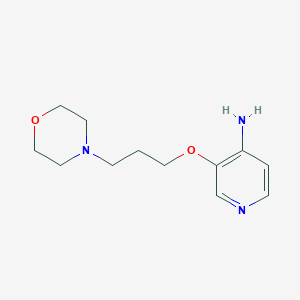

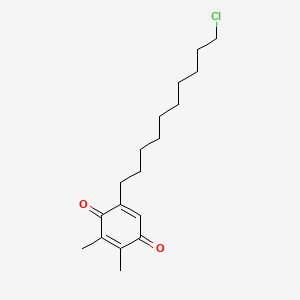
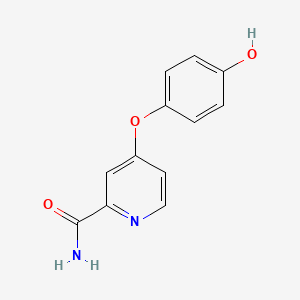
![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
